molecular formula C18H20N6O B2896486 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea CAS No. 2034465-84-2

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea

Cat. No.: B2896486
CAS No.: 2034465-84-2
M. Wt: 336.399
InChI Key: BZTAUEZBIGNZDB-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrazine core substituted with a 1-methylpyrazole moiety at the 3-position and a phenethyl group attached via the urea linkage. Pyrazine and pyrazole heterocycles are pharmacologically significant due to their roles in kinase inhibition and receptor modulation . The phenethyl substituent may enhance lipophilicity and influence binding interactions compared to smaller alkyl or aryl groups.

Properties

IUPAC Name

1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-24-13-15(11-23-24)17-16(19-9-10-20-17)12-22-18(25)21-8-7-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTAUEZBIGNZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling and subsequent functionalization to form the final urea derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Substituents on Urea Core Heterocycle Key Biological Activity/Application Reference
1-((3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methyl)-3-Phenethylurea (Target Compound) C₁₈H₂₀N₆O (estimated) Phenethyl (C₆H₅CH₂CH₂) Pyrazine + Pyrazole Not reported (inferred kinase/receptor modulation)
1-((3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methyl)-3-(4-Trifluoromethylphenyl)urea C₁₇H₁₅F₃N₆O 4-Trifluoromethylphenyl Pyrazine + Pyrazole Not reported (higher lipophilicity)
1-Ethyl-3-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylMethyl)Urea (9a) C₁₅H₁₈N₄O Ethyl + 3-Methylphenylpyrazole Pyrazole Synthetic intermediate
Benzoquinazolinone 12 C₂₈H₂₇N₅O₂ Cyclohexyl + Pyridinylmethyl Quinazolinone M1mAChR positive allosteric modulator
PF-06459988 (EGFR Inhibitor) C₂₂H₂₂ClN₇O₂ Chloropyrrolopyrimidine + Prolyl Pyrrolopyrimidine T790M-EGFR mutant inhibition
1-(4-((6-(1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Phenyl)-3-(3-Methoxyphenyl)Urea C₂₁H₁₉N₇O₂ Methoxyphenyl + Pyridazinylpyrazole Pyridazine + Pyrazole Not reported (potential kinase targeting)
Key Observations:
  • Substituent Effects: The phenethyl group in the target compound likely increases hydrophobicity compared to smaller alkyl groups (e.g., ethyl in 9a) but may reduce solubility.
  • Heterocyclic Cores: Pyrazine-pyrazole hybrids (target compound and ) differ from pyrrolopyrimidines () and quinazolinones (), which are established in kinase and receptor targeting.
  • Biological Inference : The pyrazole-pyrazine scaffold is common in kinase inhibitors (e.g., EGFR inhibitors ), suggesting the target compound may share similar mechanisms.
Comparison with Other Methods:
  • Compound 9a : Uses direct alkylation of urea precursors, favoring smaller substituents.
  • PF-06459988 : Employs complex pyrrolopyrimidine synthesis with prolyl linkers, highlighting divergent strategies for kinase selectivity.

Physicochemical Properties

Limited data exist for the target compound, but comparisons suggest:

  • Molecular Weight : ~376–401 g/mol for analogs (), within drug-like ranges.
  • Lipophilicity : Phenethyl and trifluoromethyl groups increase logP vs. methoxyphenyl () or ethyl ().

Q & A

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Methodological Answer :
  • Solvent-Free Reactions : Employ mechanochemical grinding for pyrazole ring formation .
  • Biodegradable Catalysts : Replace heavy metals with enzymatic or organocatalytic systems .

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